1H,1'H-4,4'-bipyrazole
Overview
Description
1H,1’H-4,4’-Bipyrazole is an organic compound with the molecular formula C6H6N4. It is a white to pale yellow solid that is soluble in some organic solvents but insoluble in water. This compound is known for its high thermal and chemical stability, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 4-(1H-pyrazol-4-yl)-1H-pyrazole is the soluble epoxide hydrolase (sEH) enzyme . This enzyme facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol . The sEH enzyme belongs to the α/β hydrolase family and specifically acts on ether bonds .
Mode of Action
The compound interacts with the sEH enzyme, inhibiting its function . The synthesized compound shows varying degrees of selectivity towards the sEH enzymes . Particularly, certain derivatives of the compound emerged as potent sEH inhibitors, displaying low IC50 values for in vitro sEH inhibition .
Biochemical Pathways
The inhibition of the sEH enzyme affects the metabolic pathway of aliphatic epoxides such as fatty acid epoxides . This can lead to changes in blood pressure regulation and inflammatory responses .
Pharmacokinetics
Similar compounds have been shown to be brain-penetrant after oral dosing .
Result of Action
The inhibition of the sEH enzyme by 4-(1H-pyrazol-4-yl)-1H-pyrazole can lead to a reduction in blood pressure elevation and inflammatory roles . This can have potential therapeutic effects in conditions such as hypertension and inflammation-related disorders .
Preparation Methods
1H,1’H-4,4’-Bipyrazole can be synthesized through various methods. One common approach involves the condensation reaction of 1,3-dicarbonyl compounds with hydrazine. This method, however, can be challenging due to the difficulty in controlling double condensation reactions . Another method involves the dehydrogenative dimerization of heteroarenes, which is more straightforward and step-economical . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1H,1’H-4,4’-Bipyrazole undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, it can form nitro derivatives.
Reduction: Reduction reactions can introduce amino groups, enhancing the compound’s thermal stability and density.
Substitution: Nucleophilic substitution reactions can modify the pyrazole ring, introducing various functional groups.
Common reagents used in these reactions include bromine, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions are often nitro and amino derivatives, which have significant applications in materials science and pharmaceuticals .
Scientific Research Applications
1H,1’H-4,4’-Bipyrazole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its derivatives have shown potential as antitumor, anti-inflammatory, and antimicrobial agents.
Industry: It is used in the production of heat-resistant polymers, insecticides, herbicides, and fungicides.
Comparison with Similar Compounds
1H,1’H-4,4’-Bipyrazole can be compared with other similar compounds such as:
1,1’-Bipyrazole: Known for its antioxidant properties.
3,3’-Bipyrazole: Used in the synthesis of energetic materials.
4,4’-Dinitro-1H,1’H-3,3’-Bipyrazole: An insensitive heat-resistant explosive.
What sets 1H,1’H-4,4’-Bipyrazole apart is its unique combination of thermal stability, chemical reactivity, and versatility in various applications.
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5(2-8-7-1)6-3-9-10-4-6/h1-4H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYGFECUFVDWKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C2=CNN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368591 | |
Record name | 4,4'-Bi-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25240-33-9 | |
Record name | 4,4'-Bi-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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